

Spectroscopic Profile of Dioctyl Fumarate: A Technical Guide

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Compound of Interest

Compound Name: *Bis(2-ethylhexyl) fumarate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dioctyl fumarate, a widely used chemical intermediate and polymer modifier. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data (NMR and IR), experimental methodologies, and relevant chemical pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the tabulated ^1H and ^{13}C NMR data for dioctyl fumarate.

Table 1: ^1H NMR Spectroscopic Data for Dioctyl Fumarate

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not available in search results				

Table 2: ^{13}C NMR Spectroscopic Data for Dioctyl Fumarate

Chemical Shift (δ) ppm	Assignment
Specific peak data not available in search results, but a spectrum is available for reference[1]	

Note: While specific peak assignments for dioctyl fumarate were not explicitly found in the available search results, a reference to the ^{13}C NMR spectrum is available through ChemicalBook, which can be consulted for direct spectral interpretation.[1]

Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of dioctyl fumarate is characterized by the following key absorption bands.

Table 3: FT-IR Spectroscopic Data for Dioctyl Fumarate

Wavenumber (cm^{-1})	Intensity	Assignment
Specific peak data not available in search results, but a spectrum is available for reference[2]		

Note: A reference IR spectrum for dioctyl fumarate is available on ChemicalBook for visual inspection.[2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring NMR and FT-IR spectra of liquid ester samples like dioctyl fumarate.

NMR Spectroscopy Experimental Protocol

Sample Preparation:

- A sample of dioctyl fumarate (typically 5-25 mg for ^1H NMR, and 20-100 mg for ^{13}C NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) to a final volume of approximately 0.6-0.7 mL.
- The solution is then filtered through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
- The NMR tube is capped and carefully placed in the NMR spectrometer.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.
- Nuclei: ^1H and ^{13}C nuclei are observed.
- Parameters for ^1H NMR:
 - Number of scans: 8-16
 - Relaxation delay: 1-2 seconds
 - Pulse width: Typically 30-45 degrees
- Parameters for ^{13}C NMR:
 - Number of scans: 128-1024 (or more, depending on concentration)
 - Relaxation delay: 2-5 seconds
 - Pulse program: Typically a proton-decoupled pulse sequence.
- Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy Experimental Protocol

Sample Preparation (Neat Liquid):

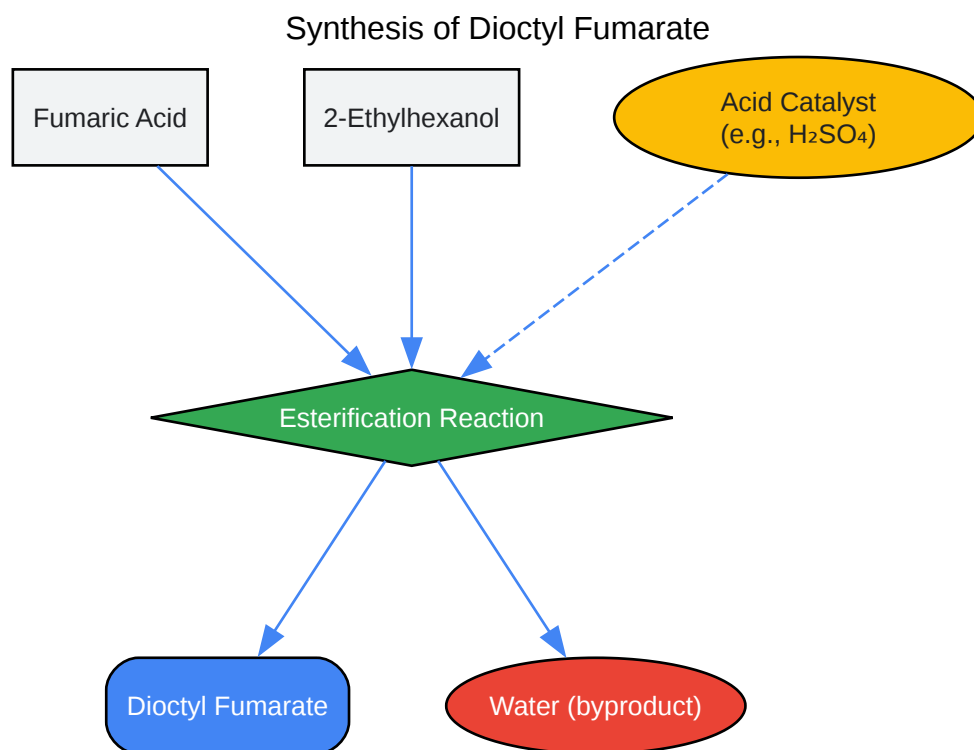
- Ensure the ATR crystal or salt plates (e.g., KBr, NaCl) of the FT-IR spectrometer are clean and dry.
- For ATR-FTIR, a single drop of dioctyl fumarate is placed directly onto the crystal.
- For transmission FT-IR using salt plates, a drop of the liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.
- The sample is then placed in the spectrometer's sample compartment.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR) or Transmission.
- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty ATR crystal or clean salt plates is collected and automatically subtracted from the sample spectrum.

Synthesis of Dioctyl Fumarate: A Representative Workflow

Dioctyl fumarate is typically synthesized via the esterification of fumaric acid with 2-ethylhexanol. This process can be visualized as a straightforward chemical transformation.



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Caption: A simplified workflow for the synthesis of dioctyl fumarate.

This guide provides a foundational understanding of the spectroscopic characteristics of dioctyl fumarate. For definitive analysis, it is recommended to acquire and interpret the spectra from primary sources or through direct experimental measurement.

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References

- 1. DIOCTYL FUMARATE(141-02-6) ¹³C NMR spectrum [chemicalbook.com]
- 2. DIOCTYL FUMARATE(141-02-6) IR Spectrum [m.chemicalbook.com]
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